molecular formula C38H35N5O7 B13824736 N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

Cat. No.: B13824736
M. Wt: 673.7 g/mol
InChI Key: CCJSXNNGFXMTGK-LSTYLQGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine: is a synthetic nucleoside analog used primarily in research settings. It is characterized by the presence of a benzoyl group at the N2 position, a dimethoxytrityl (DMT) group at the 5’ position, and a deoxyribose sugar. This compound is often utilized in the field of proteomics and nucleic acid chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine typically involves multiple steps, including the protection of functional groups, selective benzoylation, and the introduction of the DMT group. The process often starts with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective benzoylation of the guanine base at the N2 position.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of such compounds generally follows similar multi-step organic synthesis protocols, often scaled up using automated synthesizers to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected or modified nucleosides .

Scientific Research Applications

N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The benzoyl and DMT groups provide stability and protection during synthesis, allowing for precise modifications and interactions with molecular targets. The compound can interact with enzymes involved in nucleic acid synthesis and repair, affecting various molecular pathways .

Comparison with Similar Compounds

Uniqueness: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine is unique due to the presence of both the benzoyl and DMT groups, which provide enhanced stability and protection during synthesis. This makes it particularly valuable in the synthesis of complex nucleic acid structures and in research applications requiring precise modifications .

Properties

Molecular Formula

C38H35N5O7

Molecular Weight

673.7 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C38H35N5O7/c1-47-28-18-16-26(17-19-28)38(25-12-7-4-8-13-25,27-14-9-15-29(20-27)48-2)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-10-5-3-6-11-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+,38?/m0/s1

InChI Key

CCJSXNNGFXMTGK-LSTYLQGRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

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